3-Carboethoxy-3'-pyrrolidinomethyl benzophenone

Beschreibung

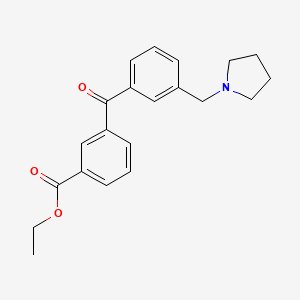

3-Carboethoxy-3'-pyrrolidinomethyl benzophenone is a benzophenone derivative featuring a carboethoxy (–COOEt) group at the 3-position and a pyrrolidinomethyl (–CH₂-pyrrolidine) substituent at the 3'-position of the benzophenone backbone. Benzophenone derivatives are widely studied for their photochemical reactivity, pharmaceutical applications, and role as intermediates in organic synthesis. The carboethoxy group introduces ester functionality, influencing lipophilicity and hydrolytic stability, while the pyrrolidine moiety may enhance bioavailability due to its nitrogen-containing heterocyclic structure .

Eigenschaften

IUPAC Name |

ethyl 3-[3-(pyrrolidin-1-ylmethyl)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-2-25-21(24)19-10-6-9-18(14-19)20(23)17-8-5-7-16(13-17)15-22-11-3-4-12-22/h5-10,13-14H,2-4,11-12,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZHOJVUWBRQDOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643189 | |

| Record name | Ethyl 3-{3-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-04-2 | |

| Record name | Ethyl 3-[3-(1-pyrrolidinylmethyl)benzoyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-{3-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 3-Carboethoxy-3’-pyrrolidinomethyl benzophenone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzophenone Core: This can be achieved through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the Pyrrolidine Ring: The benzophenone intermediate is then subjected to a nucleophilic substitution reaction with pyrrolidine, forming the pyrrolidinomethyl derivative.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance yield and purity.

Analyse Chemischer Reaktionen

3-Carboethoxy-3’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the benzophenone core, depending on the reagents and conditions used. Common reagents include alkyl halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

3-Carboethoxy-3’-pyrrolidinomethyl benzophenone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-Carboethoxy-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and pyrrolidine groups play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural and Functional Comparison

Key analogs of 3-carboethoxy-3'-pyrrolidinomethyl benzophenone include halogenated, cyano-substituted, and heterocycle-modified benzophenones. Below is a comparative analysis of their structural features, physicochemical properties, and applications:

Table 1: Structural and Functional Properties of Selected Benzophenone Derivatives

Physicochemical Properties

- However, esters are prone to hydrolysis under acidic/basic conditions, limiting stability compared to cyano or halogenated derivatives .

- Thermal Stability : Halogenated analogs (e.g., 2,3-dichloro and 4-chloro-2-fluoro derivatives) exhibit higher thermal stability due to strong C–Cl/F bonds, making them suitable for high-temperature applications .

- Photochemical Reactivity: Benzophenones with electron-withdrawing groups (e.g., –CN, –COOEt) generate radicals more efficiently under UV light, as seen in photoinitiation systems . The target compound’s carboethoxy group may moderately enhance radical stability compared to alkyl-substituted analogs.

Biologische Aktivität

3-Carboethoxy-3'-pyrrolidinomethyl benzophenone (CEPMB) is a synthetic compound that belongs to the class of benzophenone derivatives. It has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of CEPMB, including its mechanisms of action, interactions with biological systems, and implications for therapeutic use.

Chemical Structure and Properties

The chemical structure of CEPMB features a benzophenone core with a carboethoxy group and a pyrrolidinomethyl moiety. This unique arrangement contributes to its distinct chemical properties and biological activities. The molecular formula is , with a molecular weight of 353.42 g/mol.

Mechanisms of Biological Activity

Research indicates that CEPMB exhibits various biological activities through its interactions with enzymes and receptors. The mechanisms of action may involve:

- Enzyme Modulation : CEPMB can influence enzyme activity by binding to active sites or allosteric sites, potentially leading to inhibition or activation of specific enzymatic pathways.

- Receptor Interaction : The compound may interact with various receptors, modulating their signaling pathways. This could have implications in therapeutic areas such as pain management or cancer treatment.

- Antimicrobial and Anticancer Properties : Preliminary studies suggest that CEPMB may possess antimicrobial and anticancer properties, warranting further investigation into its efficacy as a potential drug candidate.

Case Studies

- Enzyme Interaction Studies : In vitro studies have demonstrated that CEPMB can inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

- Anticancer Activity : A study investigating the cytotoxic effects of CEPMB on cancer cell lines showed promising results, indicating that it may induce apoptosis in malignant cells while sparing normal cells.

- Antimicrobial Efficacy : CEPMB has been tested against various bacterial strains, showing significant antimicrobial activity, which could be leveraged in developing new antibiotics.

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Enzyme Modulation | Inhibition of specific metabolic enzymes | |

| Anticancer Activity | Induction of apoptosis in cancer cell lines | |

| Antimicrobial Effects | Significant activity against bacterial strains |

Synthesis and Applications

The synthesis of CEPMB typically involves multi-step organic reactions aimed at achieving high purity and yield. Its applications extend beyond pharmacology into fields such as materials science and organic synthesis, where it serves as a versatile building block for more complex molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-carboethoxy-3'-pyrrolidinomethyl benzophenone, and what are the critical optimization parameters?

- Methodology : The compound is synthesized via multi-step organic reactions, including hyper-acytoin condensation (a cyclization reaction between aromatic esters and ketones) and functional group modifications. Critical steps involve controlling reaction temperature (typically 60–80°C) and stoichiometric ratios of intermediates like 2-carbethoxy-l-methyl-3,3-diphenylaziridine. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is essential to isolate the target compound .

- Key Data : NMR spectroscopy (¹H and ¹³C) confirms the presence of the pyrrolidinomethyl and carboethoxy groups, with characteristic peaks at δ 1.2–1.4 ppm (ethyl ester) and δ 2.5–3.5 ppm (pyrrolidine protons) .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized for validation?

- Methodology : Use a combination of:

- NMR Spectroscopy : Assign peaks for aromatic protons (δ 7.2–8.1 ppm) and ester/pyrrolidine groups.

- Mass Spectrometry (HRMS) : Confirm molecular weight (337.4 g/mol) with <2 ppm error .

- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and C-N vibrations (~1200 cm⁻¹).

- Validation : Cross-reference spectral data with PubChem records (CAS 898774-35-1) to resolve ambiguities .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- Personal Protection : Use nitrile gloves, lab coats, and chemical goggles. Avoid inhalation (use fume hoods) and skin contact.

- Storage : Store in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group.

- Disposal : Classify as hazardous waste (due to potential aquatic toxicity) and incinerate via licensed facilities .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural analysis?

- Methodology :

- Step 1 : Verify sample purity via HPLC (C18 column, acetonitrile/water gradient). Impurities >1% require re-purification.

- Step 2 : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in aromatic and pyrrolidine regions.

- Step 3 : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₂₁H₂₃NO₃) .

Q. What reaction mechanisms govern the oxidation and reduction of this compound, and how do side products form?

- Oxidation : Treat with KMnO₄/H₂SO₄ to convert the carboethoxy group to a carboxylic acid. Side products (e.g., over-oxidized pyrrolidine rings) arise from prolonged reaction times or excess oxidant .

- Reduction : Use LiAlH₄ to reduce the ketone to a secondary alcohol. Competing reduction of the ester to an alcohol requires careful temperature control (0–5°C) .

- Key Data : Monitor reaction progress via TLC (Rf shift from 0.6 to 0.3 for oxidation) and characterize products via FTIR (loss of C=O stretch at 1700 cm⁻¹ for reductions) .

Q. What strategies are effective for studying its interactions with biological targets (e.g., neurotransmitter receptors)?

- Methodology :

- In Silico Docking : Use AutoDock Vina to model binding to GABAₐ or NMDA receptors, focusing on the pyrrolidine moiety’s interaction with hydrophobic pockets.

- In Vitro Assays : Perform radioligand binding assays (³H-muscimol for GABAₐ) with IC₅₀ calculations.

- Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLMs) and LC-MS/MS quantification .

Data Contradiction Analysis

Q. How can discrepancies in reported biological activity (e.g., receptor affinity vs. in vivo efficacy) be addressed?

- Methodology :

- Dose-Response Studies : Test across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and blood-brain barrier permeability (PAMPA assay) to correlate in vitro and in vivo data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.